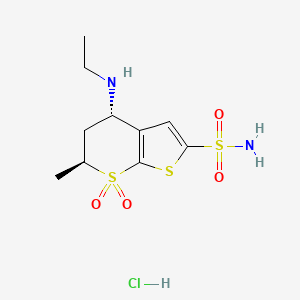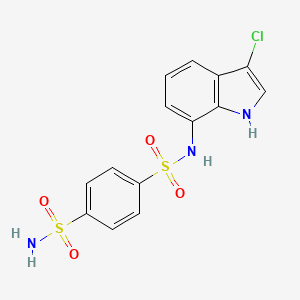
CGI-1746
Overview
Description
CGI1746 is a small-molecule inhibitor that targets Bruton’s tyrosine kinase. Bruton’s tyrosine kinase is a member of the Tec family of tyrosine kinases and plays a crucial role in the development and functioning of B cells. CGI1746 has been shown to potently inhibit both auto- and transphosphorylation of Bruton’s tyrosine kinase, making it a valuable tool in the study and treatment of various immunological disorders, including rheumatoid arthritis and B-cell malignancies .
Mechanism of Action
Target of Action
CGI-1746 is a potent and selective inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor cytoplasmic tyrosine kinase in the Tec family of protein tyrosine kinases . It plays a crucial role in B-cell receptor and Fc receptor signaling pathways .
Mode of Action
This compound potently inhibits both auto- and transphosphorylation of BTK . It binds to un-phosphorylated BTK and stabilizes it in an inactive enzyme state . This inhibition blocks both transphosphorylation (Tyr551) and autophosphorylation (Tyr223) dose-dependently and efficiently .
Biochemical Pathways
BTK is involved in the regulation of Toll-like receptors and chemokine receptors . By inhibiting BTK, this compound affects these signaling pathways, which play central roles in immunity .
Pharmacokinetics
These efforts have focused on improving the bioavailability of these compounds in preclinical animal models .
Result of Action
In cellular assays, this compound blocks B-cell antigen receptor-mediated B-cell proliferation and suppresses the production of IL-6, IL-1β, and TNF in macrophages . This results in a robust anti-arthritic activity in experimental mouse models .
Action Environment
It is known that the efficacy of btk inhibitors can be influenced by factors such as the presence of other signaling molecules and the specific cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGI1746 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The compound is typically synthesized through a series of reactions involving the formation of amide bonds, aromatic substitutions, and cyclizations. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
Industrial production of CGI1746 follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product. The compound is then formulated for various applications, including research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
CGI1746 undergoes several types of chemical reactions, including:
Oxidation: CGI1746 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species.
Substitution: CGI1746 can undergo substitution reactions, where specific functional groups are replaced with others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced species with different chemical properties .
Scientific Research Applications
CGI1746 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Bruton’s tyrosine kinase and its role in various chemical pathways.
Biology: Employed in research to understand the biological functions of Bruton’s tyrosine kinase in B cell development and immune response.
Medicine: Investigated for its potential therapeutic applications in treating immunological disorders such as rheumatoid arthritis and B-cell malignancies.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Bruton’s tyrosine kinase .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: Another Bruton’s tyrosine kinase inhibitor used in the treatment of B-cell malignancies.
Acalabrutinib: A selective Bruton’s tyrosine kinase inhibitor with fewer off-target effects.
Zanubrutinib: A potent Bruton’s tyrosine kinase inhibitor with improved pharmacokinetic properties.
Uniqueness of CGI1746
CGI1746 is unique in its ability to potently inhibit both auto- and transphosphorylation of Bruton’s tyrosine kinase, making it highly effective in blocking the kinase’s activity. Additionally, CGI1746 has shown robust anti-arthritic activity in experimental models, demonstrating its potential as a therapeutic agent for immunological disorders .
Properties
IUPAC Name |
4-tert-butyl-N-[2-methyl-3-[4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxopyrazin-2-yl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N5O4/c1-22-27(7-6-8-28(22)37-31(40)23-9-13-25(14-10-23)34(2,3)4)29-21-38(5)33(42)30(36-29)35-26-15-11-24(12-16-26)32(41)39-17-19-43-20-18-39/h6-16,21H,17-20H2,1-5H3,(H,35,36)(H,37,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFCFQDXHMUPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCOCC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647724 | |
| Record name | 4-tert-Butyl-N-(2-methyl-3-{4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxo-4,5-dihydropyrazin-2-yl}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910232-84-7 | |
| Record name | 4-tert-Butyl-N-(2-methyl-3-{4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxo-4,5-dihydropyrazin-2-yl}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of CGI1746 and how does it interact with it?
A1: CGI1746 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) [, , , , , ]. Unlike ibrutinib, a covalent BTK inhibitor, CGI1746 binds to BTK in a reversible manner and is believed to target the inactive conformation of the enzyme [, , ]. This interaction prevents BTK from phosphorylating downstream substrates involved in B-cell receptor signaling, ultimately impacting B-cell development, activation, and survival [, , , , ].
Q2: What are the downstream effects of CGI1746 inhibiting BTK?
A2: By inhibiting BTK, CGI1746 disrupts downstream signaling pathways critical for B-cell survival and proliferation. These include the AKT/P27/Rb pathway, implicated in myeloma cell senescence [], and the AKT/WNT/β-catenin pathway, which regulates stemness genes like OCT4, SOX2, NANOG, and MYC in multiple myeloma stem cells []. This disruption leads to decreased cancer cell survival, increased apoptosis [], and potential sensitization to other anti-cancer agents [].
Q3: Does CGI1746 interact with other kinases besides BTK?
A3: While CGI1746 demonstrates high selectivity for BTK, recent research suggests it may also target the sigma-1 receptor (σ1R) []. This interaction is linked to the modulation of ferroptosis, a form of regulated cell death, through mitochondria-associated membranes [].
Q4: Does CGI1746 impact the efficacy of antibody-dependent cell-mediated cytotoxicity (ADCC)?
A4: Unlike ibrutinib, which can antagonize rituximab-dependent NK-cell mediated cytotoxicity due to its secondary binding to ITK [], CGI1746 does not appear to have this antagonistic effect [, ]. This suggests that CGI1746 may be a more suitable candidate for combination therapy with rituximab in B-cell malignancies, potentially preserving the anti-lymphoma efficacy of both agents [, ].
Q5: Are there any structural modifications of CGI1746 that impact its activity or selectivity?
A5: While specific structure-activity relationship (SAR) studies are limited in the provided literature, modifications to CGI1746 have been explored to develop degraders, leveraging the ubiquitin-proteasome system for targeted protein degradation []. For instance, linking CGI1746 to thalidomide via polyethylene glycol (PEG) linkers or saturated hydrocarbon chains resulted in potent BTK degraders (DD-03-007 and DD-03-171) []. These degraders exhibited sustained BTK depletion and potent anti-tumor activity in mantle cell lymphoma (MCL) models, even overcoming ibrutinib resistance associated with the BTK C481S mutation [].
Q6: What is the efficacy of CGI1746 in in vitro and in vivo models of cancer?
A6: In vitro: CGI1746 has shown promising activity against various cancer cell lines, including breast cancer [], multiple myeloma [, ], and prostate cancer []. It effectively reduces cell survival, induces apoptosis [, ], and inhibits colony formation [] in these models.
Q7: Are there any known resistance mechanisms to CGI1746?
A7: While the provided literature does not extensively cover resistance mechanisms specific to CGI1746, it highlights the emergence of acquired resistance to covalent BTK inhibitors like ibrutinib []. The development of BTK degraders derived from CGI1746, such as DD-03-007, offers a potential strategy to overcome resistance associated with mutations like BTK C481S [].
Q8: What is the potential of CGI1746 as a therapeutic target in various diseases?
A8: CGI1746's selective targeting of BTK and its impact on downstream signaling pathways suggest its therapeutic potential in diseases driven by aberrant B-cell activity:
- B-cell malignancies: CGI1746 demonstrates promising activity against various B-cell malignancies, including multiple myeloma [, ], mantle cell lymphoma [], and potentially others [].
- Autoimmune diseases: Given BTK's role in B-cell activation and antibody production, CGI1746 may hold therapeutic potential for autoimmune diseases where B cells play a pathogenic role [].
- Other diseases: Emerging research suggests potential applications in diseases where σ1R modulation could be beneficial, such as neurodegenerative disorders [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


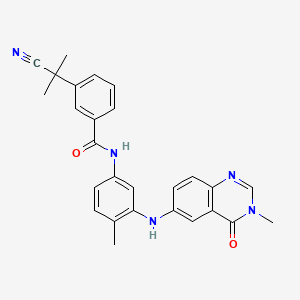
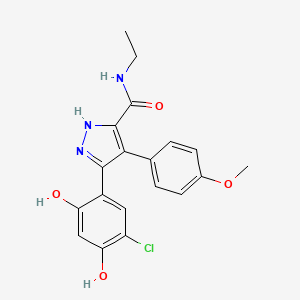

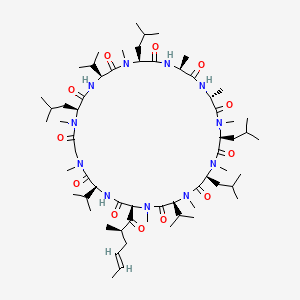
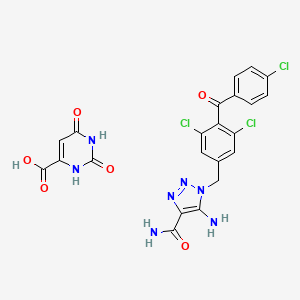
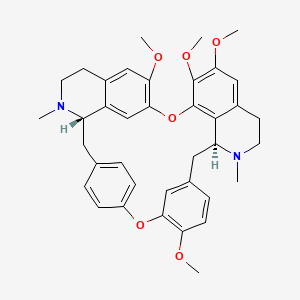
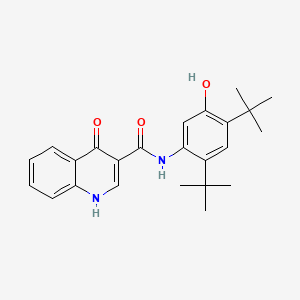
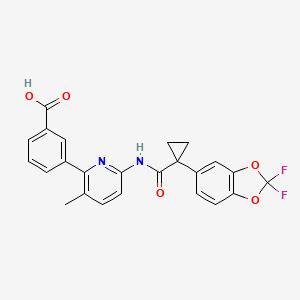
![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide](/img/structure/B1684369.png)
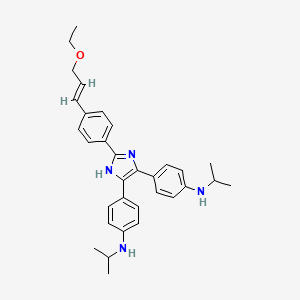
![2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide](/img/structure/B1684373.png)

